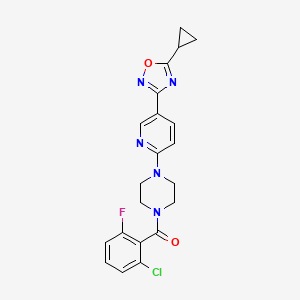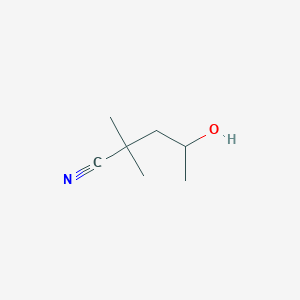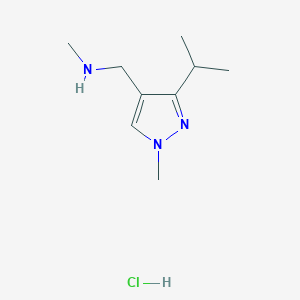![molecular formula C11H14O2 B2473942 [3-(Oxolan-3-yl)phenyl]methanol CAS No. 1784873-09-1](/img/structure/B2473942.png)
[3-(Oxolan-3-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Oxolan-3-yl)phenyl]methanol is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as 3-(3-oxolanyl)benzyl alcohol or 3-(oxolan-3-yl)benzyl alcohol. It has a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol. In
Wissenschaftliche Forschungsanwendungen
Photomodulation and Photochromism
A study elaborated on the synthesis of mono-, bis-, and tris-4-(naphthopyran-3-yl)phenyl substituted methanols using a 4-(naphthopyran-3-yl)phenyllithium intermediate. These methanols demonstrated effective photochromism, leading to the reversible formation of red–orange photomerocyanines. Acidic dehydration further yielded intensely colored cations, which upon UV exposure, reversibly generated cationic photomerocyanines with notable absorption maxima (Aiken et al., 2013).
Antileukemic Activity
[2-Phenyl-[1,3,2]dithiarsolan-4-yl]-methanol derivatives were assessed for their antileukemic properties against K562 and U937 human leukemia cell lines. The cytotoxic activity of these derivatives was observed to be significantly better than arsenic trioxide, indicating their potential in therapeutic applications (Gibaud et al., 2006).
Catalytic Applications
A tris(triazolyl)methanol-Cu(I) structure-based catalyst demonstrated efficiency in catalyzing Huisgen 1,3-dipolar cycloadditions. This catalyst, known for its low loading, room temperature operation, and compatibility with free amino groups, offers promising applications in various catalytic processes (Ozcubukcu et al., 2009).
Synthesis and Crystallography
Compounds like phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol were synthesized and their structural properties were established through techniques like X-ray crystallography. This study provides insights into the mechanistic aspects and solid-state structures of such compounds (Anga et al., 2014).
Lipid Dynamics and Membrane Studies
Methanol was found to significantly influence lipid dynamics in biological membranes. It was observed to accelerate lipid transfer and flip-flop kinetics in membranes, which is critical for understanding the behavior of lipids and proteins in biological systems (Nguyen et al., 2019).
Eigenschaften
IUPAC Name |
[3-(oxolan-3-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-3,6,11-12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRNIJCAIVQCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Oxolan-3-yl)phenyl]methanol | |
CAS RN |
1784873-09-1 |
Source


|
| Record name | [3-(oxolan-3-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2473862.png)
![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2473864.png)


![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2473869.png)



![7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473876.png)
![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473881.png)
![2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2473882.png)